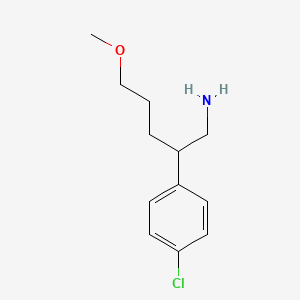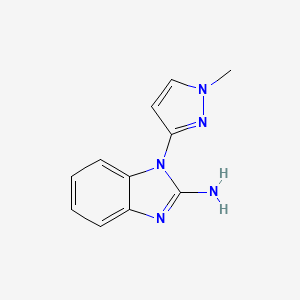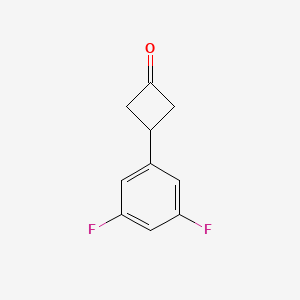
3-(3,5-二氟苯基)环丁-1-酮
描述
“3-(3,5-Difluorophenyl)cyclobutan-1-one” is a chemical compound with the molecular formula C10H8F2O and a molecular weight of 182.17 . It is a powder in its physical form .
Molecular Structure Analysis
The InChI code for “3-(3,5-Difluorophenyl)cyclobutan-1-one” is 1S/C10H8F2O/c11-8-1-6(2-9(12)5-8)7-3-10(13)4-7/h1-2,5,7H,3-4H2 . This code provides a specific string of characters that represents the compound’s molecular structure.Physical And Chemical Properties Analysis
“3-(3,5-Difluorophenyl)cyclobutan-1-one” is a powder . It’s stored at a temperature of 4 degrees Celsius .科学研究应用
光化学反应
- 研究探索了类似于“3-(3,5-二氟苯基)环丁-1-酮”的氟化化合物的不同溶剂中的光化学二聚反应,证明了在暴露于阳光下形成环丁烷衍生物 (Schwarzer & Weber, 2014)。
分子结构分析
- 已经对各种环丁烷衍生物(包括具有氟和氯苯基基团的衍生物)的分子结构进行了研究,提供了对其晶体结构和分子构象的见解 (Busetti, Valle, Zanotti, & Galiazzo, 1980)。
光二聚化和聚合
- 研究调查了某些己三烯晶体的光二聚化和光聚合,导致形成各种低聚物,展示了创建复杂分子结构的潜力 (Sonoda 等人,2009 年)。
合成和反应研究
- 已经对含有环丁烷衍生物的化合物的合成和反应进行了研究,揭示了各种化学性质和反应机理 (Roemer & Lentz, 2008)。
配位聚合物研究
- 对配位聚合物及其光环加成产物进行了一项研究,重点介绍了它们在发光传感和选择性吸收染料中的潜在应用 (胡等人,2015 年)。
安全和危害
The compound has been assigned the GHS07 pictogram, indicating that it’s harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
属性
IUPAC Name |
3-(3,5-difluorophenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O/c11-8-1-6(2-9(12)5-8)7-3-10(13)4-7/h1-2,5,7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIMGOWLSXDMQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)cyclobutan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



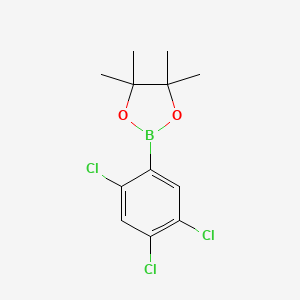
![3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutan-1-amine, Mixture of diastereomers](/img/structure/B1432430.png)
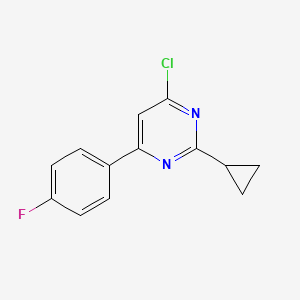

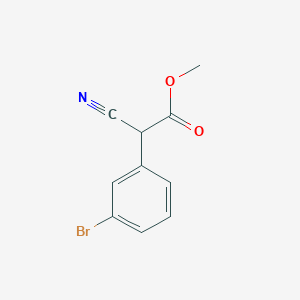
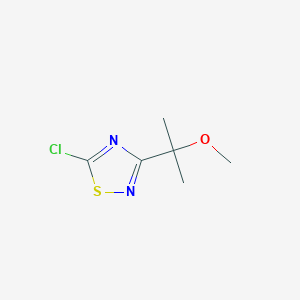
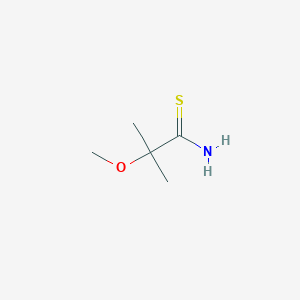
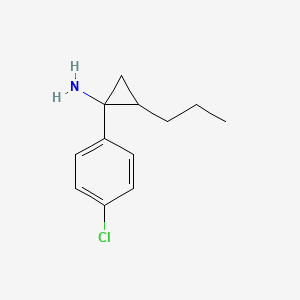
![methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B1432443.png)
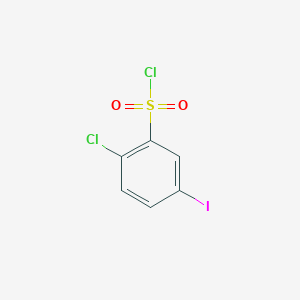
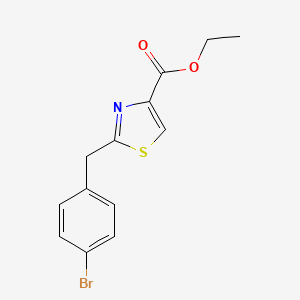
![O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine](/img/structure/B1432448.png)
